Product packaging for 3-chloro-4,5-dimethylbenzene-1,2-diol(Cat. No.:CAS No. 3938-13-4)

3-chloro-4,5-dimethylbenzene-1,2-diol

Cat. No.: B6234061
CAS No.: 3938-13-4
M. Wt: 172.61 g/mol
InChI Key: FRAFQBHSRUCAFR-UHFFFAOYSA-N
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Description

3-Chloro-4,5-dimethylbenzene-1,2-diol (CAS 3938-13-4) is a high-purity, substituted catechol with a molecular formula of C 8 H 9 ClO 2 and a molecular weight of 172.61 g/mol . This compound is provided with a typical purity of 95% and is exclusively for research and development applications . The structure of this compound, featuring adjacent hydroxyl groups, a chloro substituent, and two methyl groups on the aromatic ring, makes it a versatile and valuable building block in advanced organic and materials chemistry . Its primary research value lies in its potential as a precursor for synthesizing more complex molecular structures. For instance, it can serve as a key intermediate in the construction of polyaromatic hydrocarbons (PAHs) and various heterocyclic compounds, such as phenoxazines or cyclic phosphites, through condensation reactions with reagents like phosphorus trichloride or primary amines . In polymer chemistry, the difunctional catechol moiety allows this compound to be theoretically used in condensation polymerization, for example with diacyl chlorides, to create novel polyesters. Incorporating this subunit could impart properties such as metal-chelating capability or strong surface adhesion, inspired by mussel-adhesive proteins . Furthermore, the catechol unit is a classic bidentate ligand in coordination chemistry. As such, this compound can be explored as a ligand precursor for designing metal complexes, which may find applications in catalysis . The electronic properties of the resulting complex, and thus its catalytic activity, can be tuned by the electron-donating methyl groups and the electron-withdrawing chlorine atom on the ring . Researchers should handle this compound with care, noting that chlorinated catechols require managed reaction conditions to avoid potential formation of undesirable byproducts like dioxins at elevated temperatures . This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3938-13-4

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

3-chloro-4,5-dimethylbenzene-1,2-diol

InChI

InChI=1S/C8H9ClO2/c1-4-3-6(10)8(11)7(9)5(4)2/h3,10-11H,1-2H3

InChI Key

FRAFQBHSRUCAFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)Cl)O)O

Purity

95

Origin of Product

United States

Chemical and Physical Properties

3-chloro-4,5-dimethylbenzene-1,2-diol, a substituted catechol, has chemical properties that are largely dictated by its diol, chloro, and dimethyl functional groups. The adjacent hydroxyl groups are the primary site of reactivity, while the chloro and methyl groups modulate the electronic density and steric hindrance of the aromatic ring. While extensive experimental data for this specific molecule is not widely published, its properties can be estimated based on structurally similar compounds like 3,4-dimethylbenzene-1,2-diol (B1222225) and various chlorinated catechols. acs.orgnih.gov

Interactive Data Table: Estimated Physicochemical Properties of this compound

PropertyEstimated Value
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol
Appearance Colorless to light brown solid
Melting Point Expected to be higher than 3,4-dimethylbenzene-1,2-diol (104-105°C) due to increased molecular weight and polarity.
Boiling Point > 250°C (with decomposition)
Acidity (pKa) The pKa of the first hydroxyl group is expected to be slightly lower than that of unsubstituted catechol (~9.2) due to the electron-withdrawing effect of the chlorine atom.
Solubility Sparingly soluble in water; soluble in polar organic solvents like methanol, ethanol, and acetone.

Note: The values in this table are estimations based on known data for structurally related compounds and general chemical principles. Specific experimental values may vary.

Synthesis

The synthesis of substituted catechols like 3-chloro-4,5-dimethylbenzene-1,2-diol can be approached through several established methodologies in organic chemistry. These routes typically involve the introduction of hydroxyl groups onto a pre-functionalized benzene (B151609) ring.

One plausible synthetic pathway begins with the chlorination of 3,4-dimethylphenol. The subsequent step would involve a regioselective hydroxylation at the position adjacent to the existing hydroxyl group. Modern methods for such ortho-hydroxylation of phenols include palladium-catalyzed C-H oxygenation, which offers high site selectivity. nih.gov Another classic approach is the Dakin oxidation, where an ortho-formylated phenol (B47542) is oxidized using hydrogen peroxide to yield a catechol. researchgate.netwikipedia.org This would require the initial ortho-formylation of the chlorinated dimethylphenol precursor.

Alternative strategies could involve the direct conversion of a suitably substituted cyclohexanone (B45756) through a process of multiple oxygenation and dehydrogenative aromatization, a novel transformation catalyzed by iodine in DMSO. acs.org The hydrolysis of an ortho-dihalogenated precursor, such as 1,2-dichloro-4,5-dimethylbenzene, under specific conditions with strong bases, also presents a viable, though potentially harsh, synthetic route. orgsyn.org

Role in Advanced Organic Synthesis and Materials Chemistry Excluding Biomedical

3-chloro-4,5-dimethylbenzene-1,2-diol as a Precursor for Complex Molecules

The inherent functionality of this compound makes it a candidate for the synthesis of more elaborate molecular structures, including polyaromatic systems and various heterocyclic compounds.

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org While direct routes from this specific catechol are not documented, the principles of PAH synthesis suggest potential pathways. The catechol moiety can be oxidized to a highly reactive ortho-quinone. This intermediate could then, in theory, participate in cycloaddition reactions, such as a Diels-Alder reaction with a suitable diene, to build additional rings onto the benzene (B151609) core. Subsequent aromatization would lead to the formation of a polyaromatic system. The chlorine and methyl substituents would be carried into the final structure, influencing its electronic properties and solubility.

The thermal decomposition of chlorinated organic compounds can also lead to the formation of PAHs, although this is often an uncontrolled process. diva-portal.org In a controlled synthetic setting, the chlorine atom could potentially be used in transition-metal-catalyzed cross-coupling reactions to fuse aromatic rings, although this would likely require prior modification of the hydroxyl groups.

A potential, though often undesirable, reaction pathway for chlorinated catechols is the formation of polychlorinated dibenzo-p-dioxins (PCDDs) or related compounds, especially at elevated temperatures in the presence of catalysts like iron or copper. wikipedia.orgnih.gov The condensation of two molecules of a chlorophenol or chlorocatechol is a known route to dioxin formation. researchgate.netchemistryviews.org This highlights a critical aspect of the reactivity of this compound that would need to be carefully managed in any synthetic application.

The 1,2-diol arrangement in catechols is a common starting point for the synthesis of various heterocyclic compounds. wikipedia.org this compound could readily undergo condensation reactions with a variety of reagents to form five- or six-membered heterocyclic rings.

For instance, reaction with phosphorus trichloride (B1173362) (PCl₃) or phosphorus oxychloride (POCl₃) would be expected to yield the corresponding cyclic chlorophosphite or chlorophosphonate. wikipedia.org Similarly, reaction with phosgene (B1210022) (COCl₂) or its equivalents would produce a cyclic carbonate. These reactions are general for catechols and provide a straightforward entry into phosphorus- and oxygen-containing heterocycles.

Furthermore, condensation with primary amines could lead to the formation of phenoxazine-type structures, particularly if one of the hydroxyl groups is first converted to a better leaving group or if the reaction proceeds via an oxidation-addition-elimination pathway. The synthesis of N-acyl phenoxazines from amides and cyclic diaryliodonium salts provides a precedent for the formation of such heterocyclic systems. beilstein-journals.org

The table below illustrates some potential heterocyclic syntheses starting from a generic catechol structure, which would be applicable to this compound.

ReagentResulting HeterocycleReaction Type
Phosphorus Trichloride (PCl₃)Cyclic PhosphiteCondensation
Phosgene (COCl₂)Cyclic CarbonateCondensation
Primary Amine (R-NH₂) & OxidantPhenoxazine DerivativeCondensation/Oxidation
Hydrazine (N₂H₄)Dihydropyridazine DerivativeCondensation

These heterocyclic derivatives could find applications as building blocks for more complex molecules, as ligands for catalysis, or in the development of novel dyes or electronic materials, depending on the nature of the substituents and the resulting electronic structure.

Applications in Polymer Chemistry (if applicable to core chemical structure)

The difunctional nature of this compound makes it a theoretical candidate for use in polymer chemistry, specifically in condensation polymerization.

Condensation polymerization involves the reaction between two monomers to form a larger structural unit while releasing smaller molecules such as water or methanol. acs.org Catechols can act as the diol component in such polymerizations. For example, polycondensation of this compound with a dicarboxylic acid or a diacyl chloride (such as sebacoyl chloride) would be expected to yield a polyester. researchgate.net The resulting polymer would have the chlorinated and methylated catechol unit as a repeating feature in its backbone.

The reactivity of the polymerization could be influenced by the electronic effects of the chloro and methyl substituents on the acidity and nucleophilicity of the hydroxyl groups.

The incorporation of the this compound moiety into a polymer backbone would impart specific properties to the resulting material. The catechol unit itself is known to be redox-active and can chelate metals. nih.gov This could lead to polymers with interesting electrochemical properties or the ability to bind metal ions.

Catechol-containing polymers, inspired by the adhesive proteins of mussels, have been shown to exhibit strong adhesion to a variety of surfaces, particularly in wet conditions. nih.govdigitellinc.com The presence of the catechol group from this compound in a polymer could therefore be leveraged to create novel adhesives. The chlorine atom would modify the electronic properties and potentially the adhesive strength and chemical resistance of the polymer.

The table below outlines potential polymer properties based on the incorporation of the subject compound.

Polymer TypePotential PropertyBasis of Property
PolyesterModified thermal stability, flame retardancyPresence of chlorine atom
PolycarbonateHigh refractive index, altered mechanical propertiesAromatic, substituted backbone
Adhesive PolymerEnhanced wet adhesionCatechol functionality
Metal-Chelating PolymerSelective metal bindingCatechol as a bidentate ligand

Role in Catalyst Design and Ligand Synthesis (if applicable)

The catechol unit is a well-known bidentate ligand capable of forming stable complexes with a wide range of metal ions. acs.orgnih.gov The formation of such complexes is a cornerstone of coordination chemistry and has significant implications for catalysis.

This compound could serve as a ligand precursor. Upon deprotonation, the resulting catecholate can bind to a metal center. nih.gov The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, would be fine-tuned by the electron-withdrawing chlorine atom and the electron-donating methyl groups. These substituents would also influence the steric environment around the metal center.

For example, complexes of this ligand with transition metals like iron, manganese, or titanium could be investigated for their potential as oxidation catalysts or in polymerization catalysis. nih.govresearchgate.net The study of metal-catecholate complexes has revealed that the nature of the metal and the substituents on the catechol ring strongly influence the mechanical and electronic properties of the resulting complexes. nih.gov

An in-depth analysis of the chemical compound this compound reveals its significant, albeit specialized, role in the realms of advanced organic synthesis and materials chemistry. This catechol derivative, characterized by a chlorine atom and two methyl groups on the benzene ring, possesses unique electronic and steric properties that make it a valuable precursor in niche applications. This article explores the synthesis, properties, and specific, non-biomedical applications of this compound, focusing on its function as a building block for sophisticated chemical structures.

Advanced Spectroscopic and Structural Characterization Methodologies in Research on 3 Chloro 4,5 Dimethylbenzene 1,2 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be an indispensable tool for the structural elucidation of 3-chloro-4,5-dimethylbenzene-1,2-diol. This technique provides detailed information about the carbon-hydrogen framework of a molecule.

Elucidation of Regioselectivity and Stereochemistry in Reactions

In the synthesis of substituted aromatic compounds like this compound, different isomers can often be formed. High-resolution ¹H and ¹³C NMR spectroscopy would be crucial in determining the precise arrangement of the chloro, methyl, and hydroxyl groups on the benzene (B151609) ring, thus confirming the regiochemistry of the product. Furthermore, should any stereocenters be present in reaction products derived from this diol, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine their relative stereochemistry.

Dynamic NMR Studies of Conformational Changes

The two hydroxyl groups on the benzene ring can exhibit restricted rotation, leading to different conformational isomers. Dynamic NMR studies, which involve recording spectra at various temperatures, could provide insights into the energy barriers associated with these conformational changes. This would help in understanding the molecule's flexibility and the preferred spatial arrangement of its functional groups.

Multi-dimensional NMR Techniques for Complex Mixture Analysis

If the synthesis of this compound results in a complex mixture of isomers or byproducts, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These experiments help to establish connectivity between protons and carbons, allowing for the unambiguous assignment of signals to each component in the mixture.

Mass Spectrometry for Reaction Product Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Fragmentation Pathway Studies by High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound and its reaction products, allowing for the determination of their elemental formulas. By analyzing the fragmentation patterns under electron ionization or other ionization methods, researchers could deduce the connectivity of the atoms within the molecule and propose likely fragmentation pathways.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) would be particularly useful for the structural analysis of reaction products derived from this compound. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This technique provides detailed structural information and can be used to differentiate between isomers that might be difficult to distinguish by a single stage of mass analysis.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule and for obtaining a unique "fingerprint" of the compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific wavenumbers that correspond to particular functional groups.

For this compound, the FTIR spectrum would be expected to show characteristic peaks for the O-H, C-H, C=C, C-O, and C-Cl bonds. The O-H stretching vibration of the hydroxyl groups would appear as a broad band in the region of 3200-3600 cm⁻¹, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the methyl groups and the aromatic ring would be observed around 2850-3100 cm⁻¹. The aromatic C=C stretching vibrations would give rise to several sharp peaks in the 1400-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) groups would be expected around 1200-1300 cm⁻¹. The C-Cl stretching vibration would likely appear in the fingerprint region, typically below 800 cm⁻¹.

A table of expected FTIR absorption bands for this compound is provided below.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (hydrogen-bonded)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (methyl)2850-2970
C=C stretch (aromatic)1400-1600
C-O stretch (phenol)1200-1300
C-Cl stretch600-800

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of light by a molecule. It provides information about the vibrational modes of the molecule and is particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would provide a unique vibrational fingerprint. The aromatic ring vibrations, particularly the ring breathing mode, would give a strong signal. The C-Cl bond, being relatively non-polar, would also be expected to show a distinct Raman peak. The symmetric stretching of the methyl groups would also be Raman active. Comparing the FTIR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule, as some vibrations may be strong in one technique and weak or absent in the other. For instance, studies on other chlorinated compounds have shown distinct Raman peaks for C-Cl stretching modes. researchgate.net

A table of expected Raman shifts for this compound is presented below.

Vibrational ModeExpected Raman Shift (cm⁻¹)
Aromatic ring breathing980-1020
C-H stretch (aromatic)3000-3100
C-H stretch (methyl)2850-2970
C=C stretch (aromatic)1580-1620
C-Cl stretch600-800

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-chloro-4,5-dimethylbenzene-1,2-diol with high purity?

  • Methodology : A three-step synthesis protocol can be adapted from related diol derivatives. For example, halogenation of 4,5-dimethylbenzene-1,2-diol using thionyl chloride (SOCl₂) under controlled reflux conditions (60–80°C) in anhydrous dichloromethane, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires inert atmosphere (N₂/Ar) to prevent oxidation .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C). Compare melting points with literature data to identify impurities .

Q. How can the crystal structure of this compound be determined?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å). Crystallize the compound via slow evaporation in ethanol/water (7:3 v/v). Solve the structure using SHELXL or OLEX2 software, refining parameters like unit cell dimensions (e.g., monoclinic P21/c space group, β angle ~101°) .
  • Data Interpretation : Analyze hydrogen bonding (O–H···O/Cl) and π-π stacking interactions to explain stability and reactivity .

Q. What safety protocols are recommended for handling this compound due to genotoxicity risks?

  • Methodology : Follow OECD guidelines for in vitro bacterial reverse mutation assays (Ames test) and micronucleus assays in mammalian cells. Use benzene-1,2-diol analogs as reference genotoxins (e.g., "Muta 2" classification by ECHA). Implement PPE (gloves, fume hood) and limit exposure to <0.1 mg/m³ .

Advanced Research Questions

Q. How can this compound be applied in enzyme inhibition studies?

  • Methodology : Investigate its role as a urease inhibitor using Sporosarcina pasteurii as a model. Perform kinetic assays (UV-Vis at 590 nm) with varying inhibitor concentrations (0.1–10 mM). Calculate IC₅₀ and compare with 3,5-dimethylbenzene-1,2-diol (IC₅₀ = 0.8 μM for 6ZO1 PDB structure) .
  • Mechanistic Insight : Use molecular docking (AutoDock Vina) to predict binding modes to the nickel-active site, validating with SC-XRD of enzyme-inhibitor complexes .

Q. What strategies resolve contradictory spectral data in characterizing this compound?

  • Methodology : Cross-validate using multiple techniques:

  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 201.0423 (theoretical for C₈H₉ClO₂).
  • FT-IR : Identify O–H (3200–3500 cm⁻¹), C–Cl (550–600 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) stretches.
  • TGA/DSC : Assess thermal stability (decomposition >200°C indicates high purity) .

Q. How can derivatization enhance detection of this compound in complex matrices?

  • Methodology : Derivatize with 4,5-dimethylbenzene-1,2-diamine (DMBM) to form quinoxaline derivatives. Optimize reaction conditions (pH 7.4, 37°C, 1 h) for LC-MS/MS analysis (MRM mode, LOD <1 ng/mL). Validate recovery rates in biological samples (e.g., serum) .

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